3-Amino-3-(3,5-dibromophenyl)propanoic acid
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Overview
Description
3-Amino-3-(3,5-dibromophenyl)propanoic acid: is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol This compound is characterized by the presence of an amino group (-NH2) and a dibromophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-dibromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives followed by amination. One common method includes the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The resulting dibromophenylpropanoic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-dibromophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The dibromophenyl group can be reduced to form mono-brominated or non-brominated phenylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and Grignard reagents (RMgX) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of mono-brominated or non-brominated phenylpropanoic acid.
Substitution: Formation of hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
3-Amino-3-(3,5-dibromophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dibromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the dibromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-bromophenyl)propanoic acid: Similar structure but with only one bromine atom.
3-(3,5-Dibromophenyl)propionic acid: Lacks the amino group, making it less reactive in certain biochemical applications
Uniqueness
3-Amino-3-(3,5-dibromophenyl)propanoic acid is unique due to the presence of both an amino group and two bromine atoms on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9Br2NO2 |
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Molecular Weight |
322.98 g/mol |
IUPAC Name |
3-amino-3-(3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
InChI Key |
BGOZWRSTHRDJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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